

3-Aminopyridine-4-thiol solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminopyridine-4-thiol

Cat. No.: B7809995

[Get Quote](#)

Technical Support Center: 3-Aminopyridine-4-thiol

Welcome to the technical support guide for **3-Aminopyridine-4-thiol** (CAS No. 89002-13-1). This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice on the solubility characteristics and handling of this compound. We will address common experimental challenges in a direct question-and-answer format, explaining the scientific principles behind each recommendation to ensure your success.

Section 1: Core Properties and Solubility at a Glance

Before addressing specific issues, a summary of the key physicochemical properties of **3-Aminopyridine-4-thiol** is essential for understanding its behavior. The molecule's structure, featuring a pyridine ring, a primary amine, and a thiol group, dictates its solubility profile, making it amenable to dissolution in polar organic solvents capable of hydrogen bonding.[\[1\]](#)

Property	Value	Source
CAS Number	89002-13-1	[2] [3]
Molecular Formula	C ₅ H ₆ N ₂ S	[2] [4]
Molecular Weight	126.18 g/mol	[2] [4]
Appearance	Typically a solid at room temperature	[1]
Storage	2-8°C, sealed in a dry, dark place	[3] [4]
pKa (Predicted)	Thiol (SH): ~7-8, Amino (NH ₂): ~5-6	Inferred

Solubility Summary Table

Direct quantitative solubility data for **3-Aminopyridine-4-thiol** is not widely published. The following recommendations are based on the compound's chemical structure, general solubility principles for aminothiols, and available data for the closely related analog, 4-Aminopyridine (4-AP).

Solvent	Solvent Type	Expected Solubility	Rationale & Comments
DMSO	Polar Aprotic	High (~30 mg/mL)	Excellent H-bond acceptor. The analog 4-AP is soluble at ~30 mg/mL. ^[5] A primary recommendation for stock solutions.
DMF	Polar Aprotic	High (~30 mg/mL)	Similar to DMSO. The analog 4-AP is soluble at ~30 mg/mL. ^[5] Good alternative to DMSO.
Methanol	Polar Protic	Moderate	Good H-bond donor and acceptor. Often used for dissolving polar organic molecules. ^[6]
Ethanol	Polar Protic	Moderate (~30 mg/mL)	The analog 4-AP is soluble at ~30 mg/mL. ^[5] A common solvent for biological applications.
Water	Polar Protic	Low to Moderate	Solubility is expected to be pH-dependent. The parent compound, 3-Aminopyridine, is highly soluble in water. ^{[7][8]} However, the thiol group may decrease aqueous solubility.

Acetonitrile	Polar Aprotic	Low to Moderate	Less polar than DMSO/DMF. May require heating.
Toluene / Benzene	Non-polar	Very Low / Insoluble	Lacks the polarity and H-bonding capability to effectively solvate the molecule. The parent 3-aminopyridine has some solubility in benzene. ^[7]
Hexane / Ether	Non-polar	Very Low / Insoluble	Incompatible with the polar functional groups of the solute.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving **3-Aminopyridine-4-thiol**?

For preparing high-concentration stock solutions, we strongly recommend starting with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent hydrogen bond acceptors and can effectively solvate both the amino and thiol groups.^{[9][10]} For applications where these solvents are not suitable, polar protic solvents like ethanol or methanol are good secondary choices.^[5]

Q2: How can I improve the dissolution rate?

If dissolution is slow, several techniques can be employed:

- **Vortexing/Stirring:** Agitation is the simplest method to increase the interaction between the solvent and the solute surface.
- **Gentle Warming:** Warming the solution to 30-40°C can significantly increase the rate of dissolution. However, be cautious. Due to the presence of the thiol group, prolonged or

excessive heating can promote oxidation or degradation. Always use a tightly capped vial to minimize exposure to air.

- **Sonication:** Using a bath sonicator for short intervals (5-10 minutes) can effectively break up solid aggregates and accelerate dissolution.

Q3: Are solutions of 3-Aminopyridine-4-thiol stable? How should they be stored?

The thiol (sulfhydryl) group is susceptible to oxidation, which can lead to the formation of disulfides.^[1] This process is accelerated by exposure to air (oxygen), light, and certain metal ions.

- **Short-Term Storage (1-2 days):** For aqueous solutions, storage is not recommended for more than one day.^[5] For organic stock solutions (in DMSO or DMF), store at 2-8°C, tightly sealed and protected from light.
- **Long-Term Storage:** For long-term stability, it is best to store the compound as a solid under recommended conditions (2-8°C, dry, dark).^{[3][4]} If a stock solution must be stored, we recommend aliquoting it into small, single-use vials and purging the headspace with an inert gas like argon or nitrogen before sealing and freezing at -20°C or -80°C. This minimizes repeated freeze-thaw cycles and exposure to atmospheric oxygen.

Q4: Does pH affect the solubility of this compound?

Yes, pH is a critical factor, especially in aqueous or protic solvent systems.

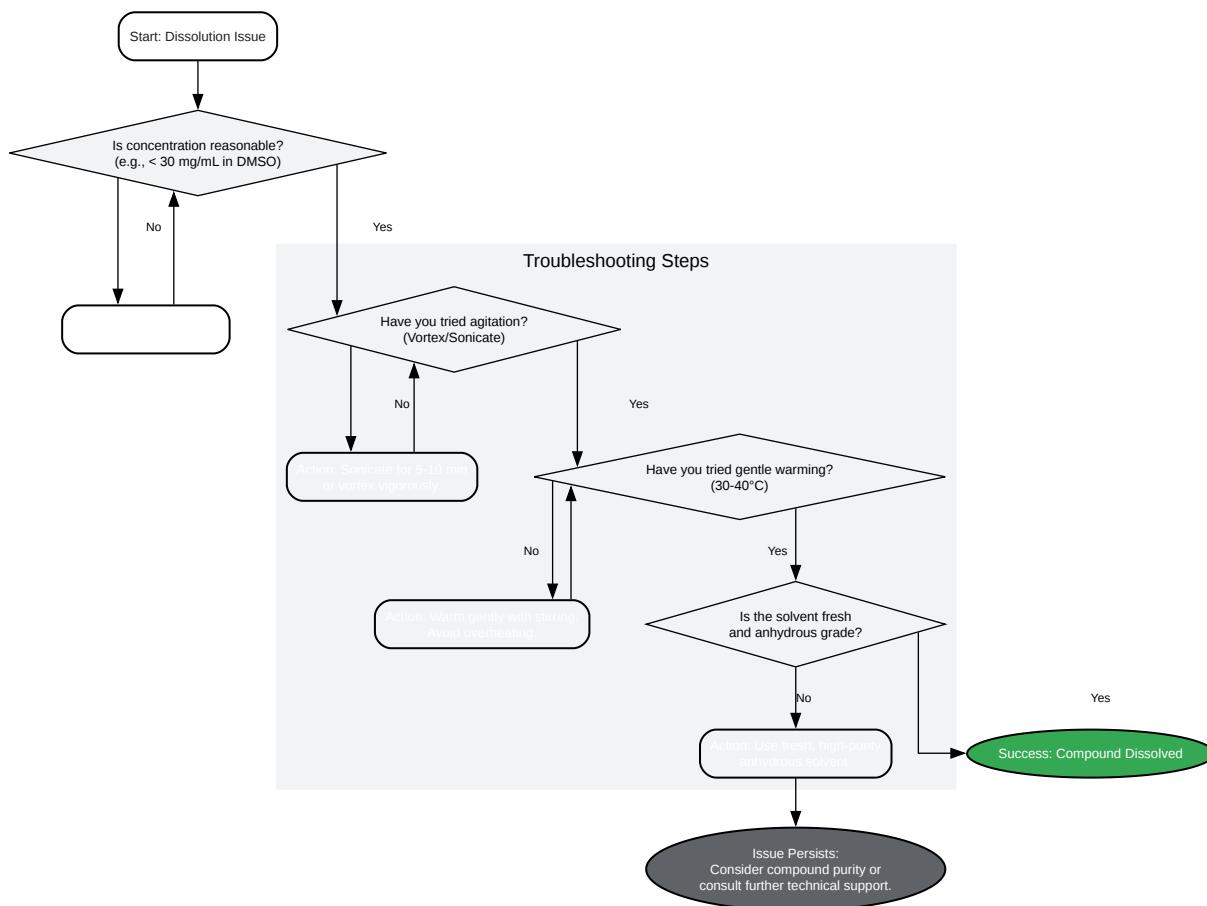
- The amino group is basic and will be protonated (become more soluble) at acidic pH.
- The thiol group is weakly acidic and will be deprotonated to the more soluble thiolate anion (S^-) under basic conditions.^[11]

Therefore, solubility in aqueous buffers will be lowest near the molecule's isoelectric point and will increase at both acidic and basic pH values. When working with buffers, perform small-scale tests to ensure compatibility and avoid precipitation.

Section 3: Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-effect framework.

Problem: The compound won't dissolve completely, even in recommended solvents.


- Possible Cause 1: Insufficient Solvent Volume. You may be attempting to create a solution that is above the compound's saturation limit.
 - Solution: Try reducing the concentration by adding more solvent. Refer to the solubility table above for guidance.
- Possible Cause 2: Low Temperature. The dissolution process may be kinetically slow at room temperature.
 - Solution: Gently warm the mixture to 30-40°C while stirring, or use a sonication bath for 5-10 minutes.
- Possible Cause 3: Poor Compound Purity/Quality. Impurities or degradation of the starting material can affect solubility.
 - Solution: Verify the purity of your compound if possible. Ensure it has been stored correctly.

Problem: The solution is hazy or turns cloudy after initial dissolution.

- Possible Cause 1: Precipitation. The solution may have been saturated at a higher temperature and is now precipitating as it cools to room temperature. This is common when trying to make a supersaturated solution.
 - Solution: Re-warm the solution to redissolve the compound and consider either using it warm (if the experiment allows) or diluting it to a concentration that remains stable at room temperature.
- Possible Cause 2: Water Contamination. If using anhydrous organic solvents like DMF or DMSO, absorbed atmospheric moisture can lower the solvating power and cause the compound to crash out.

- Solution: Use fresh, anhydrous-grade solvents. Store solvents over molecular sieves to keep them dry.
- Possible Cause 3: Oxidation. In protic or aqueous-containing solvents, the thiol group may be oxidizing to form a disulfide, which often has lower solubility.
 - Solution: Prepare solutions fresh before use. Purge the solvent and the vial headspace with an inert gas (argon or nitrogen) before dissolution to minimize oxygen exposure.

Diagram: Troubleshooting Workflow for Dissolution Issues

[Click to download full resolution via product page](#)

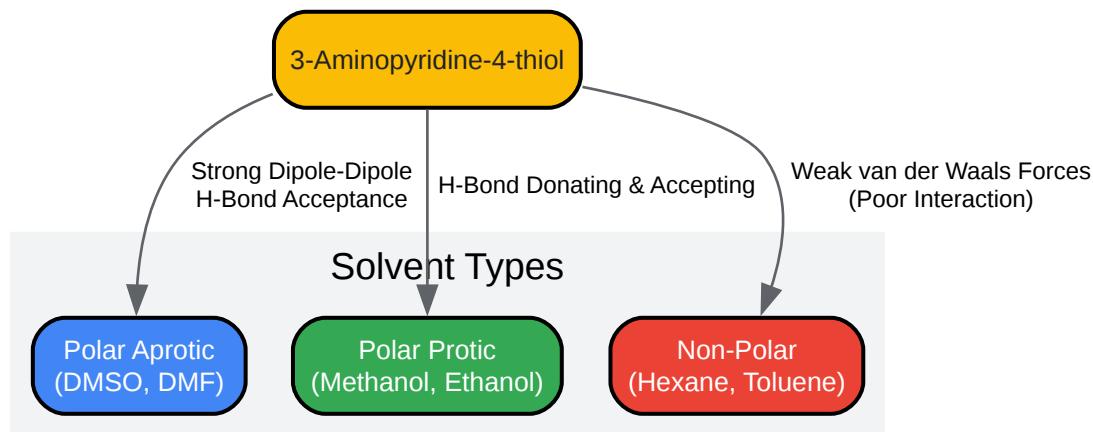
Caption: A step-by-step workflow for troubleshooting common dissolution problems.

Section 4: Recommended Protocol for Stock Solution Preparation

This protocol describes a reliable method for preparing a 10 mg/mL stock solution in DMSO.

Materials:

- **3-Aminopyridine-4-thiol** (solid)
- Anhydrous, high-purity DMSO
- Calibrated analytical balance
- Glass vial with a PTFE-lined screw cap
- Argon or nitrogen gas source (optional, but recommended)


Procedure:

- Weighing: Tare the clean, dry vial on the balance. Carefully weigh the desired amount of **3-Aminopyridine-4-thiol** (e.g., 5.0 mg) directly into the vial.
- Solvent Addition: Based on the desired concentration (10 mg/mL), calculate the required volume of DMSO (in this case, 0.5 mL). Add the DMSO to the vial.
- Inert Gas Purge (Optional): To minimize oxidation, gently blow a stream of argon or nitrogen gas into the headspace of the vial for 15-30 seconds to displace the air.
- Sealing: Immediately cap the vial tightly.
- Dissolution: Vortex the vial for 1-2 minutes. If the solid has not fully dissolved, place the vial in a sonicator bath for 5-minute intervals until the solution is clear. Gentle warming (30-40°C) can be used as an alternative.
- Storage: For immediate use, keep the solution at room temperature, protected from light. For storage, place the vial at 2-8°C (short-term) or -20°C (long-term).

Section 5: Scientific Rationale: Understanding the Molecule's Behavior

The solubility of **3-Aminopyridine-4-thiol** is governed by the principle of "like dissolves like." Its functional groups allow for specific interactions with solvents.

Diagram: Solute-Solvent Interactions

[Click to download full resolution via product page](#)

Caption: Key intermolecular forces governing solubility in different solvent classes.

- Polar Aprotic Solvents (DMSO, DMF): These solvents have strong dipole moments and can accept hydrogen bonds from the $-\text{NH}_2$ and $-\text{SH}$ groups of the solute. This strong interaction effectively pulls the solute molecules into solution.[10]
- Polar Protic Solvents (Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, allowing them to interact favorably with all polar sites on the **3-Aminopyridine-4-thiol** molecule.
- Non-Polar Solvents (Hexane, Toluene): These solvents lack strong dipoles and cannot form hydrogen bonds. The energy required to break the strong intermolecular forces (hydrogen bonds) holding the solid solute together is not compensated by the weak van der Waals interactions with the solvent, resulting in very low solubility.

Section 6: Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for **3-Aminopyridine-4-thiol** may not be readily available, data from the parent compound, 3-Aminopyridine, indicates significant toxicity.[12][13][14] Users should handle this compound with extreme care.

- Toxicity: 3-Aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled. [13][14] Assume **3-Aminopyridine-4-thiol** has a similar or higher toxicity profile.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[12][15]
- Handling: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid all direct contact with skin and eyes.[13]
- First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12] If swallowed, seek immediate medical attention.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Aminopyridine-3-thiol (EVT-351167) | 52334-54-0 [evitachem.com]
- 2. 3-Aminopyridine-4-thiol | CymitQuimica [cymitquimica.com]
- 3. 89002-13-1|3-Aminopyridine-4-thiol|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbino.com]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. lobachemie.com [lobachemie.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Aminopyridine-4-thiol solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7809995#3-aminopyridine-4-thiol-solubility-in-organic-solvents\]](https://www.benchchem.com/product/b7809995#3-aminopyridine-4-thiol-solubility-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com